2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(5-NITRO-1,3-THIAZOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzodiazole and thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(5-NITRO-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include benzodiazole and thiazole derivatives, which undergo a series of reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions may vary, but common reagents include strong acids or bases, solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(5-NITRO-1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(5-NITRO-1,3-THIAZOL-2-YL)ACETAMIDE is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with unique properties.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. It could exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, the compound may be explored for its therapeutic potential. It could be investigated for its ability to interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, agrochemicals, or as a component in advanced materials.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(5-NITRO-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(5-NITRO-1,3-THIAZOL-2-YL)ACETAMIDE: can be compared with other benzodiazole and thiazole derivatives, such as:
Uniqueness
The uniqueness of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(5-NITRO-1,3-THIAZOL-2-YL)ACETAMIDE lies in its specific combination of functional groups and structural features. This combination may confer unique biological activities or chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H9N5O3S2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H9N5O3S2/c18-9(16-11-13-5-10(22-11)17(19)20)6-21-12-14-7-3-1-2-4-8(7)15-12/h1-5H,6H2,(H,14,15)(H,13,16,18) |
InChI Key |
IRHPCJOGNMKBHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=NC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
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